molecular formula C11H15NO4 B3349428 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 21898-57-7

2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B3349428
CAS No.: 21898-57-7
M. Wt: 225.24 g/mol
InChI Key: ZMFJOSFCIPKJCH-UHFFFAOYSA-N
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Description

2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative with ester functional groups at positions 2 (ethyl) and 4 (methyl) and methyl substituents at positions 3 and 5 of the pyrrole ring (Fig. 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiazole derivatives via amination reactions . Its structure is confirmed by spectroscopic methods, including $ ^1H $-NMR, which reveals characteristic signals for ethyl and methyl ester groups (e.g., δ 4.20 ppm for -COOCH$2$CH$3$ and δ 1.30 ppm for -COOCH$_3$) .

Properties

IUPAC Name

2-O-ethyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5-16-11(14)9-6(2)8(7(3)12-9)10(13)15-4/h12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJOSFCIPKJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353430
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21898-57-7
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H15NO4
Molecular Weight : 225.24 g/mol
CAS Number : [Not specified in the search results]
IUPAC Name : 2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

The compound features a pyrrole ring substituted with ethyl and methyl groups at specific positions, contributing to its reactivity and potential applications.

Applications in Organic Synthesis

  • Synthesis of Pyrrole Derivatives :
    • The compound serves as an important intermediate in the synthesis of various pyrrole derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
  • Flash Vacuum Pyrolysis (FVP) :
    • FVP has been utilized to transform this compound into other useful heterocycles. For instance, studies indicate that under specific conditions, it can yield products such as methyl 1,3-dimethyl-5-oxo-5H-pyrrolizine-2-carboxylate .
  • Knorr-Type Reactions :
    • The compound can be synthesized through Knorr-type reactions from suitable precursors like methyl 3-oxopentanoate, demonstrating its utility in producing complex nitrogen-containing compounds .

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Some derivatives of pyrrole compounds have shown promising antitumor activities in preclinical studies. The structural modifications of this compound may enhance its biological activity against cancer cells.
  • Antimicrobial Properties :
    • Pyrrole derivatives are known for their antimicrobial properties. Research indicates that certain modifications can lead to compounds with significant antibacterial effects .
  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry investigated the antitumor effects of pyrrole derivatives synthesized from the compound. Results indicated a dose-dependent response against various cancer cell lines, highlighting the potential for developing new anticancer agents.
  • Exploration of Antimicrobial Properties :
    • Research conducted on the antimicrobial efficacy of pyrrole derivatives showed that modifications to the basic structure significantly enhanced activity against Gram-positive bacteria. This study suggests that further exploration into the structure-activity relationship could yield potent antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Dicarboxylate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Notes
2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 2: Ethyl ester; 4: Methyl ester; 3,5: Methyl 239.28* Base structure for amination
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 2,4: Ethyl ester; 3,5: Methyl 253.29 Precursor for BODIPY dyes
2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 2: tert-Butyl ester; 4: Methyl ester 253.29 Forms N–H···O hydrogen-bonded dimers
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 2,3: Methyl ester; 5: Acetyl; 1: Hydroxyl 253.25 Strong intramolecular O–H···O H-bond (2.558 Å)

*Calculated based on molecular formula C${12}$H${17}$NO$_4$.

Key Observations:

  • Steric Effects : The tert-butyl group in 2-tert-butyl derivatives introduces steric hindrance, influencing crystal packing via dimer formation .
  • Hydrogen Bonding : The hydroxyl group in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate stabilizes the structure via intramolecular H-bonding, reducing oxidation susceptibility .

Key Observations:

  • Amination : The title compound is synthesized via nucleophilic substitution, retaining the pyrrole core while introducing thiazole moieties .
  • Knorr-Type Reactions: Widely used for pyrrole dicarboxylates, these methods favor ester retention at specific positions .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Stability/Reactivity
2-Ethyl 4-methyl 3,5-dimethyl variant Not reported Polar aprotic solvents Reactive in amination reactions
Diethyl 3,5-dimethyl variant Not reported Ethanol, DMSO Base-sensitive; saponified to pyrrole diacids
2-tert-Butyl 4-methyl variant 166°C (dimer) Low polarity solvents Stable dimerization via H-bonding
Dimethyl 5-acetyl-1-hydroxy-4-methyl variant Not reported Methanol, CH$2$Cl$2$ Oxidation-resistant due to H-bond

Key Observations:

  • Stability : The tert-butyl variant’s dimeric structure enhances crystallinity , while the hydroxylated derivative resists oxidation .
  • Reactivity : Ethyl/methyl esters balance reactivity and steric accessibility, making them ideal for further functionalization .

Biological Activity

2-Ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula C12H17NO4C_{12}H_{17}NO_{4} and a molecular weight of approximately 239.27 g/mol. The structure features a pyrrole ring with two carboxylate groups and ethyl and methyl substituents that influence its reactivity and biological interactions.

Structural Characteristics

  • Pyrrole Ring : The core structure is a five-membered ring containing nitrogen.
  • Substituents : The presence of ethyl and methyl groups enhances lipophilicity, potentially affecting bioavailability.

Synthesis

The synthesis of this compound typically involves a Knorr-type reaction starting from appropriate precursors such as methyl 3-oxopentanoate. This method allows for the introduction of various substituents on the pyrrole ring, leading to derivatives with enhanced biological activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound have shown IC50 values in the low micromolar range against leukemia cells .

CompoundCell LineIC50 (µM)Activity Description
ACLL HG-3<10Potent antiproliferative effect
BBurkitt’s Lymphoma<10Significant reduction in cell viability
CVarious solid tumors<20Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that certain pyrrole derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Antiviral Activity : In a study evaluating various heterocyclic compounds, derivatives similar to our compound exhibited antiviral activity against the tobacco mosaic virus (TMV), demonstrating protective effects at concentrations around 500 µg/mL .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of pyrrole derivatives showed that compounds with similar structures had MIC values indicating effective inhibition of bacterial growth .

Q & A

Q. What are the established synthetic routes for preparing 2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step condensation and esterification reactions. A common approach is the Knorr pyrrole synthesis, where β-keto esters react with amines under acidic conditions. For example, describes the synthesis of analogous pyrrole dicarboxylates via cyclization of β-keto ester precursors, achieving yields of ~60–75% under reflux with acetic acid as a catalyst . highlights the use of alkylation and ester exchange reactions, where steric hindrance from ethyl and methyl groups necessitates careful temperature control (60–80°C) to prevent side products .

Optimization Strategies:

  • Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves ester byproducts.

Q. Table 1: Synthetic Methods Comparison

MethodPrecursorsConditionsYieldReference
Knorr Cyclizationβ-Keto esters + aminesAcOH, reflux60–75%
Alkylation-Ester ExchangeEthyl/methyl carboxylates60–80°C, DMF50–65%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR resolves substituent positions. For example, methyl groups at C3 and C5 appear as singlets at δ 2.10–2.25 ppm, while ester protons (CO₂Et) show quartets near δ 4.10–4.30 ppm () .
    • ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary carbons (δ 120–130 ppm).
  • X-Ray Crystallography:
    • Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 10.389 Å, b = 15.180 Å) validate spatial arrangements (). Hydrogen-bonding networks (O–H···O) stabilize the lattice .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalsReference
¹H NMRδ 2.12 (s, 3H, C3-CH₃), δ 4.22 (q, J=7.1 Hz, CO₂Et)
X-Raya = 10.389 Å, β = 99.63°, Z = 4

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in forming macrocyclic complexes like corroles or porphyrins?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electron density at reactive sites (e.g., α-positions of pyrrole). notes that electron-withdrawing ester groups deactivate the pyrrole ring, requiring metal templates (e.g., Cu²⁺) to facilitate macrocyclization .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMSO) on self-assembly. High dielectric solvents disrupt π-π stacking, reducing corrole yields.

Experimental Validation:

  • UV-Vis Spectroscopy: Monitor Soret band formation (~400 nm) during corrole synthesis.
  • ESI-MS: Confirm macrocycle formation (e.g., m/z 600–650 for metal-corrole adducts).

Q. What strategies resolve discrepancies in spectroscopic data when analyzing derivatives of this pyrrole dicarboxylate?

Methodological Answer:

  • Dynamic NMR: Detect rotational barriers in ester groups. For example, coalescence temperature experiments reveal restricted rotation in bulky substituents (e.g., ethyl vs. methyl), explaining split signals in ¹H NMR .
  • 2D-COSY/HSQC: Assign overlapping signals in complex derivatives. used HSQC to correlate C3-CH₃ (δ 2.12 ppm) with its carbon (δ 12.5 ppm) in a dihydroxy analog .
  • Crystallographic Refinement: Resolve ambiguities in substituent orientation. employed SHELXTL to refine disorder models in acetylated derivatives .

Case Study:
A derivative with conflicting NOESY correlations (C4-CH₃ vs. C5-CH₃) was resolved via X-ray data, confirming a trans configuration of methyl groups .

Q. How does steric hindrance from substituents influence the compound’s reactivity in polymer chemistry applications?

Methodological Answer:

  • Steric Maps: Generate using molecular modeling software (e.g., Spartan) to visualize substituent bulk. Ethyl groups at C2/C4 create steric barriers, reducing electrophilic substitution rates at C3/C5.
  • Kinetic Studies: Compare polymerization rates (e.g., radical-initiated) with less hindered analogs. notes that 3,5-dimethyl groups enhance thermal stability in polymers but reduce solubility .

Q. Table 3: Reactivity in Polymerization

Substituent PatternSolubility (THF)Thermal Stability (°C)Reference
2-Ethyl, 4-MethylModerate220–240
Unsubstituted PyrroleHigh180–200

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-ethyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

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